N,N-Dimethyl-4-(2-methyl-5-pyridin-4-ylpyrrol-1-yl)aniline
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Overview
Description
N,N-Dimethyl-4-(2-methyl-5-pyridin-4-ylpyrrol-1-yl)aniline is a chemical compound with the molecular formula C18H19N3 and a molecular weight of 277.36356 g/mol . This compound is characterized by its unique structure, which includes a pyridine ring and a pyrrole ring, both of which are substituted with various functional groups .
Preparation Methods
The synthesis of N,N-Dimethyl-4-(2-methyl-5-pyridin-4-ylpyrrol-1-yl)aniline typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-bromo-N,N-dimethylaniline with 2-methyl-5-pyridin-4-ylpyrrole under specific conditions . The reaction conditions often involve the use of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
N,N-Dimethyl-4-(2-methyl-5-pyridin-4-ylpyrrol-1-yl)aniline undergoes various chemical reactions, including:
Scientific Research Applications
N,N-Dimethyl-4-(2-methyl-5-pyridin-4-ylpyrrol-1-yl)aniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-(2-methyl-5-pyridin-4-ylpyrrol-1-yl)aniline involves its interaction with specific molecular targets. The compound can bind to various receptors or enzymes, modulating their activity and leading to specific biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
N,N-Dimethyl-4-(2-methyl-5-pyridin-4-ylpyrrol-1-yl)aniline can be compared with other similar compounds, such as:
N,N-Dimethyl-4-(2-methyl-5-pyridin-4-ylpyrrol-1-yl)benzene: This compound has a similar structure but lacks the aniline group, which may result in different chemical and biological properties.
N,N-Dimethyl-4-(2-methyl-5-pyridin-4-ylpyrrol-1-yl)pyridine: This compound has a pyridine ring instead of an aniline group, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N,N-dimethyl-4-(2-methyl-5-pyridin-4-ylpyrrol-1-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3/c1-14-4-9-18(15-10-12-19-13-11-15)21(14)17-7-5-16(6-8-17)20(2)3/h4-13H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNMFILIFIEEMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)N(C)C)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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